molecular formula C20H23N3O3S2 B2674860 N-cyclopentyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 877655-45-3

N-cyclopentyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2674860
CAS No.: 877655-45-3
M. Wt: 417.54
InChI Key: DNIHXBCXJKQDRJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methoxyphenyl group, and a thienopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

N-cyclopentyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, for example, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Preparation Methods

The synthesis of N-cyclopentyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step typically involves the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine ring.

    Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the thienopyrimidine core through a substitution reaction.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through another substitution reaction, often using cyclopentylamine as a reagent.

    Formation of the Sulfanylacetamide Moiety:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-cyclopentyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or thienopyrimidine moieties.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.

Comparison with Similar Compounds

N-cyclopentyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared to other thienopyrimidine derivatives, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.

Properties

IUPAC Name

N-cyclopentyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-26-15-8-4-7-14(11-15)23-19(25)18-16(9-10-27-18)22-20(23)28-12-17(24)21-13-5-2-3-6-13/h4,7-8,11,13H,2-3,5-6,9-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIHXBCXJKQDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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